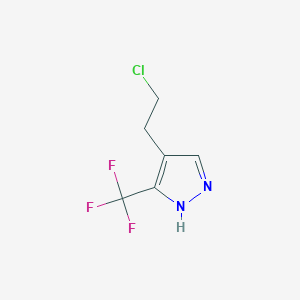
2-Cloro-5-fluoro-4-hidrazinopirimidina
Descripción general
Descripción
2-Chloro-5-fluoro-4-hydrazinylpyrimidine is a chemical compound with the molecular formula C4H4ClFN4 It is a pyrimidine derivative, characterized by the presence of chlorine, fluorine, and hydrazine groups attached to the pyrimidine ring
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-4-hydrazinylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 2-Chloro-5-fluoro-4-hydrazinylpyrimidine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluoro-4-hydrazinylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be formed.
Oxidation Products: Oxidation of the hydrazine group can lead to the formation of azo compounds.
Reduction Products: Reduction can yield hydrazine derivatives with altered functional groups.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine and fluorine atoms can also participate in interactions with biological molecules, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-fluoropyrimidine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
4-Hydrazinopyrimidine: Does not have the chlorine and fluorine atoms, resulting in different chemical properties and reactivity.
2-Chloro-4-hydrazinopyrimidine:
Uniqueness
2-Chloro-5-fluoro-4-hydrazinylpyrimidine is unique due to the combination of chlorine, fluorine, and hydrazine groups on the pyrimidine ring. This unique structure imparts specific chemical properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
(2-chloro-5-fluoropyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClFN4/c5-4-8-1-2(6)3(9-4)10-7/h1H,7H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVXJKCVBDUKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487747.png)
![(2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1487750.png)


![4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid](/img/structure/B1487753.png)
![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1487754.png)






